2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole
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Overview
Description
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a diazepane ring and a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Diazepane Ring: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable diazepane precursor reacts with the benzothiazole core.
Attachment of the Cyclopropanesulfonyl Group: This step involves the reaction of cyclopropanesulfonyl chloride with the diazepane-substituted benzothiazole under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the diazepane ring or the benzothiazole core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the benzothiazole ring or the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The cyclopropanesulfonyl group may interact with enzymes or receptors, modulating their activity. The diazepane ring could also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl chloride: A precursor used in the synthesis of the target compound.
Benzothiazole derivatives: Compounds with similar core structures but different substituents.
Diazepane derivatives: Compounds featuring the diazepane ring but with different functional groups.
Uniqueness
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropanesulfonyl group, in particular, distinguishes it from other benzothiazole or diazepane derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-4,6-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-12-10-13(2)16-15(11-12)23-17(18-16)19-6-3-7-20(9-8-19)24(21,22)14-4-5-14/h10-11,14H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWZDSNTNKNKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCCN(CC3)S(=O)(=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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